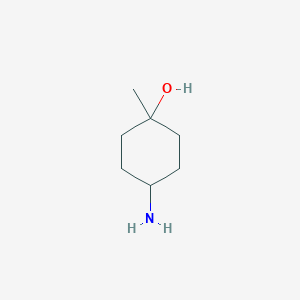

CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Description

The exact mass of the compound 4-Amino-1-methylcyclohexan-1-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKASNZJTIKRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592870 | |

| Record name | 4-Amino-1-methylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-32-4, 177906-46-6, 177908-37-1 | |

| Record name | 4-Amino-1-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-amino-1-methyl-cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-4-amino-1-methylcyclohexanol chemical properties

An In-Depth Technical Guide to cis-4-amino-1-methylcyclohexanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a pivotal building block in modern medicinal chemistry. The document delves into its structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a plausible synthetic approach and discusses its significant applications, particularly in the burgeoning field of targeted protein degradation. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of Substituted Cyclohexanes in Medicinal Chemistry

Substituted cyclohexyl scaffolds are privileged structures in medicinal chemistry, prized for their ability to introduce three-dimensional complexity into drug candidates, thereby enhancing target affinity and specificity while optimizing pharmacokinetic properties. Among these, aminocyclohexanol derivatives are of particular interest due to the presence of two key functional groups—an amine and a hydroxyl group. These functionalities provide opportunities for diverse chemical modifications and can engage in crucial hydrogen bonding interactions with biological targets. This compound, with its specific stereochemistry and methylation, offers a unique conformational profile that is increasingly being leveraged in the design of sophisticated therapeutic agents. Its role as a "Protein Degrader Building Block" underscores its importance in the development of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs)[1].

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

Structural and Molecular Data

Below is a summary of the key structural and molecular information for this compound.

| Property | Value | Source |

| IUPAC Name | (1s,4s)-4-amino-1-methylcyclohexan-1-ol | ChemScene[2] |

| CAS Number | 177906-46-6 | ChemScene[2] |

| Molecular Formula | C₇H₁₅NO | ChemScene[2] |

| Molecular Weight | 129.20 g/mol | ChemScene[2] |

| Appearance | Off-white solid | AChemBlock |

Physical Properties

The physical properties of a molecule are critical for its handling, formulation, and biological absorption.

| Property | Value | Source |

| Boiling Point | 203 °C | Amadis Chemical |

| Melting Point | Not explicitly reported; expected to be a low-melting solid. | N/A |

| pKa | Not experimentally determined; estimated to be in the range of 9-10 for the protonated amine. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |

Synthesis and Stereochemical Control

A potential adaptation for the synthesis of the methylated analog could start from 4-methyl-1,4-cyclohexanedione. The proposed synthetic workflow is outlined below:

Caption: Proposed chemoenzymatic synthesis of this compound.

The key to achieving the desired cis stereochemistry lies in the selection of an appropriate amine transaminase (ATA) that selectively converts the hydroxyketone intermediate to the cis-amino alcohol. This enzymatic approach is highly advantageous as it often proceeds under mild conditions with high stereoselectivity, minimizing the need for complex purification steps to separate diastereomers.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of cyclic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclohexyl ring protons, and the amine and hydroxyl protons. The chemical shift and coupling constants of the proton at C4 (adjacent to the amino group) would be indicative of its axial or equatorial position, thus confirming the cis configuration. For comparison, in cis-4-aminocyclohexanol, the equatorial proton at C1 (bearing the hydroxyl group) resonates at a lower field (~3.96 ppm) compared to the axial proton in the trans isomer (~3.58 ppm)[4]. A similar trend would be expected for the proton at C4 in the title compound.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Due to the symmetry of the molecule, seven distinct carbon signals are expected. The chemical shifts of the carbon atoms bearing the amino and hydroxyl groups will be particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| O-H (alcohol) | 3600-3200 (broad) | Stretching |

| N-H (amine) | 3500-3300 (medium, two bands for primary amine) | Stretching |

| C-H (alkane) | 3000-2850 (strong) | Stretching |

| C-N | 1250-1020 (medium) | Stretching |

| C-O | 1260-1000 (strong) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 129.

-

Fragmentation: Common fragmentation pathways for cyclic amino alcohols include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms[5]. Alpha-cleavage next to the amine is a dominant fragmentation pathway for aliphatic amines[6].

Applications in Drug Discovery: A Key Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" highlights its primary application in the design and synthesis of PROTACs[1]. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Sources

An In-Depth Technical Guide to the Structure Elucidation of cis-4-amino-1-methylcyclohexanol

<

Abstract

The definitive assignment of stereochemistry is a cornerstone of modern drug development and chemical research. Molecules with identical connectivity but different spatial arrangements of atoms, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of cis-4-amino-1-methylcyclohexanol, a substituted cyclohexane derivative. We will explore a multi-technique, validated workflow designed for research scientists and drug development professionals. This document moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical process. Key methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the gold-standard method for unambiguous stereochemical confirmation, X-ray Crystallography.

Introduction: The Challenge of Stereoisomerism

This compound (C₇H₁₅NO, MW: 129.20 g/mol ) is a bifunctional small molecule featuring a hydroxyl and an amino group on a cyclohexane scaffold.[1][2][3] The core analytical challenge lies in distinguishing the cis isomer from its trans counterpart. In the cis isomer, the amino and hydroxyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has significant consequences for the molecule's three-dimensional shape, which in turn dictates its interaction with biological targets.

The cyclohexane ring is not planar; it predominantly exists in a stable, low-energy "chair" conformation.[4] Substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The relative stability of these conformations and the precise orientation of the substituents provide the analytical fingerprint needed to differentiate the isomers. This guide will detail the logical workflow to decipher these fingerprints with confidence.

Chapter 1: The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique provides all the necessary information for complete structure elucidation. A synergistic approach, where the results of each analysis corroborate the others, is essential for a trustworthy assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Conformational Analysis: The Key to Interpretation

-

trans-4-amino-1-methylcyclohexanol : The most stable chair conformation places both the large methyl group and the amino group in equatorial positions to minimize steric strain.[6]

-

This compound : This isomer must have one substituent in an axial position and the other equatorial. Given that the methyl group is sterically bulkier than the amino group, the preferred conformation will place the methyl group equatorial and the amino group axial.

This fundamental difference in substituent orientation is the key to distinguishing the isomers by NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) and, more importantly, the spin-spin coupling constants (J-values) of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

-

Chemical Shifts (δ) : Protons in an axial position are typically more shielded and appear at a lower ppm value (upfield) compared to their equatorial counterparts.[4] For the key proton at C4 (the carbon attached to the amino group), we would predict:

-

Cis Isomer (Axial H4) : The H4 proton is axial.

-

Trans Isomer (Equatorial H4) : The H4 proton is equatorial and thus expected to be deshielded (downfield) relative to the H4 proton in the cis isomer.[5]

-

-

Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7][8]

-

Large Coupling (J ≈ 7-13 Hz) : This is characteristic of an axial-axial (Hₐ-Hₐ) interaction, where the dihedral angle is ~180°.

-

Small Coupling (J ≈ 1-5 Hz) : This is seen for axial-equatorial (Hₐ-Hₑ) and equatorial-equatorial (Hₑ-Hₑ) interactions, where dihedral angles are ~60°.[9]

-

For this compound, the axial H4 proton will have large axial-axial couplings to the axial protons on C3 and C5. The observation of these large coupling constants is a definitive marker for the cis isomer.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR provides complementary data. The number of unique carbon signals confirms the overall structure, and chemical shifts can be influenced by steric effects. The γ-gauche effect, for instance, predicts that a carbon atom that is gauche (separated by a 60° dihedral angle) to another carbon or substituent will be shielded (shifted upfield).[4] In the cis isomer, the axial amino group will cause a slight upfield shift for the C2 and C6 carbons compared to the trans isomer where all substituents are equatorial.

Mass Spectrometry (MS): Confirming Identity and Connectivity

Mass spectrometry is crucial for determining the molecular weight of the compound and providing evidence of its structure through fragmentation patterns.

-

Molecular Ion (M⁺) : For 4-amino-1-methylcyclohexanol (C₇H₁₅NO), the exact mass should be 129.1154 amu. High-resolution mass spectrometry (HRMS) can confirm this elemental composition. According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 129 amu.[10][11]

-

Fragmentation Patterns : Aliphatic amines and cyclic alcohols exhibit characteristic fragmentation.

-

α-Cleavage : The bond between the carbon bearing the functional group and an adjacent ring carbon can break. For this molecule, α-cleavage next to the nitrogen could lead to specific resonance-stabilized cations.[10][12]

-

Dehydration : Alcohols can lose a molecule of water (18 amu), leading to a peak at M-18.[10][13]

-

Ring Cleavage : Cyclic alcohols can undergo complex ring cleavage, often resulting in a characteristic peak at m/z 57.[13][14]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.[15]

-

O-H Stretch (Alcohol) : A strong, broad absorption band in the region of 3650-3400 cm⁻¹ is a classic indicator of an alcohol's hydroxyl group.[16] The broadness is due to hydrogen bonding.

-

N-H Stretch (Primary Amine) : Primary amines (R-NH₂) typically show a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes.[12][17] These bands are generally sharper than the O-H band.[15][17]

-

C-H Stretch (Alkane) : Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds in the cyclohexane ring and methyl group.

-

N-H Bend (Primary Amine) : A bending vibration for the primary amine often appears in the 1650-1580 cm⁻¹ region.[17]

-

C-O and C-N Stretches : These appear in the fingerprint region (1350-1000 cm⁻¹) and provide further evidence for the alcohol and amine functionalities.[17][18]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H Stretch | 3650 - 3400 | Strong, Broad |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium, Two Peaks |

| Alkane | C-H Stretch | 2950 - 2850 | Strong, Sharp |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium |

| Alcohol | C-O Stretch | 1250 - 1000 | Medium to Strong |

| Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Table 1: Key Infrared Absorption Frequencies for this compound. |

Chapter 2: Definitive Structural Confirmation: X-ray Crystallography

While the combination of spectroscopic methods provides powerful evidence for the structure and stereochemistry, single-crystal X-ray crystallography is considered the "gold standard" for unambiguous structure elucidation of crystalline solids.[19][20] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it.[21][22][23]

An X-ray crystallographic analysis will provide:

-

Unambiguous Connectivity : Confirms the bonding arrangement of all atoms.

-

Definitive Stereochemistry : Directly visualizes the cis relationship between the amino and hydroxyl groups.

-

Precise Geometric Data : Yields accurate bond lengths, bond angles, and dihedral angles, confirming the chair conformation.[19]

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenge.

Chapter 3: A Validated Experimental Workflow

A logical, stepwise approach ensures that data is collected efficiently and interpreted correctly, with each step validating the last.

dot digraph "Structure_Elucidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: A validated workflow for the structure elucidation of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[5][6]

-

¹H NMR Acquisition : Use a high-resolution spectrometer (400 MHz or higher). Acquire a standard 1D proton spectrum with 16 to 32 scans and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition : Acquire a standard proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition : If assignments are ambiguous, acquire 2D spectra such as COSY (to show H-H correlations) and HSQC (to correlate protons with their directly attached carbons).

-

Data Analysis : Integrate the ¹H NMR signals to determine proton ratios. Critically, analyze the multiplicity and measure the coupling constants for the proton at the C4 position to determine its axial orientation, confirming the cis configuration.

Protocol 2: Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

-

Ionization : Use a standard electron ionization (EI) energy of 70 eV.

-

Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis : Identify the molecular ion peak (m/z 129) and characteristic fragment ions (e.g., M-18 for water loss).

Protocol 3: X-ray Crystallography

-

Crystal Growth : Grow single crystals suitable for diffraction (ideally >20 µm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[20][23]

-

Data Collection : Mount a suitable crystal on a diffractometer equipped with a cryostream cooler.[23] Collect diffraction data using an appropriate X-ray source (e.g., Mo or Cu).[23]

-

Structure Solution and Refinement : Process the diffraction data and solve the structure using appropriate software. Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.[20]

Conclusion

The rigorous structural elucidation of this compound is a prime example of the necessary synergy between modern analytical techniques. While initial characterization through Mass Spectrometry and IR Spectroscopy confirms the basic molecular formula and functional groups, it is high-resolution NMR spectroscopy that provides the critical data needed to differentiate between stereoisomers in solution. The detailed analysis of proton chemical shifts and, most decisively, spin-spin coupling constants allows for the confident assignment of the cis configuration based on the principles of cyclohexane conformational analysis. For absolute and unambiguous proof, particularly in regulatory filings for pharmaceutical development, single-crystal X-ray crystallography provides the definitive and unimpeachable answer. By following the validated, multi-technique workflow outlined in this guide, researchers can ensure the scientific integrity and accuracy of their structural assignments.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

-

Kolehmainen, E., & Knuutinen, J. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Course E13.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Retrieved from [Link]

-

Ensle, P., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 10(23), 5367-5371. [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Kutateladze, A. G., & Hornback, J. M. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 72(7), 653. [Link]

-

Chen, K., et al. (2014). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 19(10), 15835-15847. [Link]

-

University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

-

Ensle, P., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]

-

Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

Reddit. (2016, February 17). NMR: relating coupling constants and major product. Retrieved from [Link]

-

PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

J-Stage. (n.d.). Amino Acid Sequence Determination of Cyclic Peptides. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. whitman.edu [whitman.edu]

- 14. people.whitman.edu [people.whitman.edu]

- 15. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 20. eas.org [eas.org]

- 21. rigaku.com [rigaku.com]

- 22. excillum.com [excillum.com]

- 23. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

An In-depth Technical Guide to cis-4-Amino-1-methylcyclohexanol (CAS No. 177906-46-6)

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of cis-4-amino-1-methylcyclohexanol (CAS No. 177906-46-6), a substituted cyclohexanol derivative of increasing importance in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and explores its application as a key intermediate in the development of novel therapeutics, including CD38 inhibitors. By integrating established chemical principles with practical, field-tested insights, this guide serves as an essential resource for scientists seeking to leverage this versatile building block in their research and drug discovery programs.

Introduction: The Strategic Value of the 1,4-Disubstituted Cyclohexane Scaffold

In the landscape of modern drug discovery, the cyclohexane scaffold is a privileged structural motif. Its rigid, chair-like conformation allows for the precise spatial arrangement of functional groups, enabling optimized interactions with complex biological targets. This compound is a particularly noteworthy example, offering a unique combination of features: a tertiary alcohol, a primary amine, and a defined cis stereochemistry. This specific arrangement provides a three-dimensional vector for chemical diversification, making it a valuable building block for creating libraries of compounds aimed at challenging targets. Its utility is exemplified by its classification as a Protein Degrader Building Block and its incorporation into advanced pharmaceutical candidates.[1]

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Key Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 177906-46-6 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store at 4°C, protect from light |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A predicted ¹H NMR spectrum (400 MHz, CDCl₃) suggests key signals at approximately δ 2.6 (m, 1H), 1.74-1.56 (m, 4H), 1.5-1.3 (m, 7H), and 1.21 (s, 3H).[3] The singlet at 1.21 ppm is characteristic of the methyl group on the quaternary carbon (C1), and the multiplet around 2.6 ppm is indicative of the proton on the amine-bearing carbon (C4).

-

¹³C NMR: While specific data for the title compound is scarce, the chemical shifts for the parent cis-4-aminocyclohexanol provide a useful reference.[4] The carbon bearing the hydroxyl group (C1) in the methylated compound is expected to be a quaternary carbon, and its chemical shift will be significantly different from the CH-OH carbon in the unmethylated analog.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), as well as C-N and C-O stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of 129.20 g/mol . The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 129, along with characteristic fragmentation patterns.

Synthesis and Purification: A Validated Methodological Approach

The stereoselective synthesis of this compound is critical for its use in drug development. A robust and commonly employed strategy involves the stereoselective reduction of a ketoxime precursor. This approach provides good control over the desired cis stereochemistry.

Synthetic Workflow Diagram

The logical flow from a commercially available starting material to the final, purified product is illustrated below.

Sources

The Strategic Deployment of cis-4-Amino-1-methylcyclohexanol as a Chiral Building Block in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Unseen Influence of Saturated Alicyclic Scaffolds in Medicinal Chemistry

In the intricate tapestry of modern drug design, the role of chiral building blocks is paramount. These stereochemically defined molecular fragments serve as the foundational keystones upon which complex and potent therapeutic agents are constructed. Among these, saturated alicyclic scaffolds have garnered significant attention for their ability to impart desirable physicochemical properties such as improved metabolic stability, reduced planarity, and enhanced binding affinity through precise three-dimensional orientation of functional groups. This guide delves into the core attributes of a particularly promising, yet underexplored, chiral building block: cis-4-amino-1-methylcyclohexanol.

While its parent compound, 4-aminocyclohexanol, has found utility as a versatile precursor in the synthesis of various biologically active molecules, the introduction of a methyl group at the C1 position introduces a tertiary alcohol and a new stereocenter, profoundly influencing its conformational behavior and potential applications.[1] This document will provide a comprehensive overview of the synthesis, stereochemical control, and potential applications of this compound, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

The Molecular Architecture: Understanding the Stereochemical Landscape

This compound is a bifunctional molecule featuring an amino group and a tertiary hydroxyl group on a cyclohexane ring. The "cis" designation indicates that the amino and hydroxyl groups reside on the same face of the cyclohexane ring. In its most stable chair conformation, one of these substituents will occupy an axial position while the other is equatorial. The presence of the C1-methyl group locks the hydroxyl group in a specific orientation, influencing the overall topography of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 177906-46-6 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | |

| Predicted logP | 0.6387 |

Strategic Synthesis: Navigating the Path to Stereopurity

The stereoselective synthesis of this compound presents a formidable challenge due to the presence of two stereocenters. While a definitive, optimized synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, we can extrapolate from established methodologies for the synthesis of the parent 4-aminocyclohexanol and related substituted cyclohexanes to propose a robust chemoenzymatic strategy.[3][4]

A Proposed Chemoenzymatic Approach: The Power of Biocatalysis

The most promising route to enantiomerically pure this compound likely involves a combination of traditional organic synthesis and highly selective enzymatic transformations. A plausible synthetic pathway could commence from 1-methylcyclohexane-1,4-diol, which is commercially available.[5]

Workflow 1: Proposed Chemoenzymatic Synthesis of this compound

Caption: Proposed two-step chemoenzymatic synthesis of this compound.

Experimental Protocol: A Hypothetical, Optimized Workflow

-

Step 1: Selective Oxidation of 1-Methylcyclohexane-1,4-diol:

-

A suspension of cis/trans-1-methylcyclohexane-1,4-diol (1 equivalent) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is treated with a selective oxidizing agent.

-

Enzymatic Approach: An alcohol dehydrogenase (ADH) with high selectivity for the secondary alcohol is employed, along with a suitable cofactor recycling system (e.g., NAD⁺/NADH). The reaction is monitored by GC or HPLC for the formation of 4-hydroxy-4-methylcyclohexanone.

-

Chemical Approach: Alternatively, a chemoselective oxidizing agent such as pyridinium chlorochromate (PCC) can be used under anhydrous conditions, though this may present challenges in selectivity and environmental impact.

-

-

Step 2: Stereoselective Reductive Amination:

-

The crude 4-hydroxy-4-methylcyclohexanone from the previous step is subjected to enzymatic amination.

-

Using Amine Transaminases (ATAs): A cis-selective amine transaminase is added to the reaction mixture, along with an amine donor (e.g., isopropylamine or L-alanine) and pyridoxal 5'-phosphate (PLP) as a cofactor. The choice of ATA is critical for achieving high diastereoselectivity for the cis-isomer.[4]

-

Using Reductive Aminases (RedAms): An alternative and increasingly powerful approach involves the use of reductive aminases.[3][6] These enzymes can directly convert the ketone to the amine in the presence of an amine source and a reducing cofactor (NAD(P)H). Engineered RedAms have shown remarkable stereoselectivity in the amination of substituted cyclohexanones.[1]

-

Causality Behind Experimental Choices:

-

Biocatalysis: The preference for an enzymatic approach stems from the inherent high stereoselectivity of enzymes, which can often obviate the need for complex protecting group strategies and chiral auxiliaries common in traditional organic synthesis.[3] This aligns with the principles of green chemistry by utilizing mild reaction conditions and reducing chemical waste.

-

Enzyme Selection: The selection of a cis-selective ATA or RedAm is the linchpin of this synthetic strategy. Extensive screening of commercially available enzyme panels or, if necessary, directed evolution of promising enzyme candidates would be required to identify an optimal biocatalyst for this specific substrate.[1]

The Impact of C1-Methylation: A Double-Edged Sword

The introduction of a methyl group at the C1 position has profound implications for the molecule's utility as a chiral building block:

-

Conformational Rigidity: The tertiary alcohol and the adjacent methyl group introduce significant steric bulk, which can restrict the conformational flexibility of the cyclohexane ring. This can be advantageous in drug design, as it presents a more defined three-dimensional structure to a biological target, potentially leading to higher binding affinity and selectivity.

-

Creation of a Chiral Tertiary Alcohol: The C1 position becomes a stereocenter, offering an additional point for chiral recognition. This tertiary alcohol can act as a hydrogen bond donor and, due to its hindered nature, can influence the pharmacokinetic properties of a drug candidate.

-

Synthetic Challenge: The presence of the tertiary alcohol also presents a synthetic challenge. Its formation and the control of its stereochemistry require careful consideration of the synthetic route.

Applications in Drug Discovery: A Vista of Possibilities

While specific applications of this compound are not yet widely reported, its structural features suggest its potential as a valuable scaffold in several therapeutic areas. By analogy to its parent compound, it can be envisioned as a key component in the synthesis of:[7]

-

Kinase Inhibitors: The rigid cyclohexane core can serve as a scaffold to orient pharmacophoric groups towards the ATP-binding site of kinases. The amino and hydroxyl groups provide convenient handles for further functionalization to interact with the hinge region and other key residues.

-

GPCR Modulators: The defined stereochemistry of this compound can be exploited to design ligands that selectively target G-protein coupled receptors, where precise spatial arrangement of functional groups is critical for activity.

-

Chiral Auxiliaries and Ligands: The bifunctional nature of this molecule makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a ligand for asymmetric catalysis.[8]

Illustrative Application Workflow: Conceptual Design of a Novel Kinase Inhibitor

Caption: Conceptual workflow for the utilization of this compound in kinase inhibitor design.

Conclusion and Future Outlook

This compound represents a chiral building block with significant, yet largely untapped, potential. Its unique stereochemical and conformational properties, conferred by the C1-methyl group, make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. The advancement of biocatalytic methods, particularly the use of engineered amine transaminases and reductive aminases, provides a clear and sustainable path to its stereoselective synthesis.[1][3]

As the demand for structurally diverse and three-dimensionally complex molecules in drug discovery continues to grow, a deeper exploration of building blocks like this compound is warranted. It is the author's belief that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the synthesis and application of this promising chiral scaffold, and ultimately contributing to the development of the next generation of innovative medicines.

References

-

Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

- Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.

-

ResearchGate (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available at: [Link]

-

ResearchGate (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

-

RSC Publishing (2018). A chemo-enzymatic oxidation/aldol sequential process directly converts arylbenzyl alcohols and cyclohexanol into chiral β-hydroxy carbonyls. Available at: [Link]

-

RSC Publishing (2022). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

-

Semantic Scholar (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

-

PubMed (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/ E)-Trisubstituted Enol Acetates. Available at: [Link]

-

ResearchGate (n.d.). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Available at: [Link]

-

eScholarship (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E). Available at: [Link]

- University of Greifswald Publication Server (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

-

PubMed Central (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]

-

ResearchGate (2019). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. Available at: [Link]

-

PubMed Central (2015). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Available at: [Link]

-

Scilit (n.d.). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Available at: [Link]

-

PubMed (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. Available at: [Link]

-

The Good Scents Company (n.d.). 1-methyl-1,4-cyclohexadiene. Available at: [Link]

-

PubChem (n.d.). 1-Methylcyclohexane-1,4-diol. Available at: [Link]

-

Hokkaido University, Institute for Catalysis (2024). News. Available at: [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methylcyclohexane-1,4-diol | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

A Technical Guide to the Strategic Use of cis-4-Amino-1-methylcyclohexanol in von Hippel-Lindau (VHL)-Recruiting PROTACs

Section 1: The PROTAC Modality and the Central Role of the E3 Ligase Ligand

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules are engineered to co-opt the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The mechanism of action is catalytic: the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[3][4] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[5] The choice of E3 ligase and the design of its corresponding ligand are therefore not merely a matter of anchoring; they are critical determinants of the PROTAC's stability, cell permeability, and the geometric feasibility of the ternary complex, which ultimately dictates degradation efficiency. Among the ~600 E3 ligases, von Hippel-Lindau (VHL) is one of the most successfully and widely exploited in PROTAC design.[6][7]

Section 2: Evolution of VHL Ligands: The Journey to Druggable Scaffolds

The development of potent, cell-permeable PROTACs was initially hindered by the lack of high-quality, non-peptidic small-molecule ligands for E3 ligases.[6] Early VHL-based PROTACs relied on peptide sequences derived from its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). While effective in biochemical assays, these peptidic ligands suffered from poor cell permeability and metabolic instability, limiting their therapeutic potential.[8]

A breakthrough came with the structure-based design of small molecules that mimic the critical hydroxyproline (Hyp) residue of HIF-1α. These mimics successfully recapitulated the key hydrogen bonding and hydrophobic interactions within the VHL binding pocket, leading to the first generation of potent, cell-active VHL-recruiting PROTACs.[6] This innovation paved the way for further optimization of the VHL ligand to improve drug-like properties, leading to the development of advanced scaffolds like cis-4-amino-1-methylcyclohexanol.

Section 3: this compound: A Privileged Scaffold for VHL Ligand Optimization

The chemical scaffold this compound (CAS: 177906-46-6) has emerged as a highly effective component in the design of next-generation VHL ligands.[9][10] Its utility stems from a combination of stereochemical precision and strategic functionalization that addresses several key challenges in PROTAC development.

Causality Behind the Design:

-

The Cyclohexane Ring: This non-planar, rigid ring serves as a superior bioisostere for the proline core of earlier VHL ligands. Its conformational rigidity minimizes the entropic penalty upon binding and pre-organizes the attached functional groups into the optimal geometry for VHL recognition.

-

The cis-Stereochemistry: This is a critical, non-negotiable feature. The cis-relationship between the axial hydroxyl group and the equatorial amino group is essential to correctly position the hydroxyl group for a key hydrogen bond interaction with the side chain of Ser111 and backbone NH of His110 in the VHL pocket, mimicking the natural ligand.

-

The 1-Methyl Group: The addition of this methyl group at the C1 position, adjacent to the hydroxyl, provides several distinct advantages. Firstly, it enhances binding affinity through favorable hydrophobic interactions in a nearby pocket. Secondly, it can improve metabolic stability by sterically shielding the adjacent hydroxyl group from glucuronidation or other phase II metabolism pathways. Finally, it can subtly modulate the exit vector of the linker, influencing the overall conformation of the PROTAC.

-

The 4-Amino Group: This group serves as a robust and synthetically tractable attachment point for the linker. Its equatorial position on the cyclohexane ring projects the linker away from the VHL protein surface, minimizing steric clashes and providing a suitable vector to connect to the POI ligand without disrupting VHL engagement.[11]

Section 4: Impact on PROTAC Physicochemical Properties and Performance

The incorporation of the this compound moiety has a profound and positive impact on the overall properties of a PROTAC, particularly its ability to function effectively in a cellular context.

-

Enhanced Cell Permeability: PROTACs are large molecules that often exist "beyond the Rule of 5" chemical space, making cell permeability a major hurdle.[8][12] The lipophilic and rigid nature of the cyclohexyl scaffold can promote the adoption of folded, "chameleon-like" conformations that mask polar surface area and facilitate passive diffusion across the cell membrane.[13][14] The methyl group further increases lipophilicity, which, when balanced correctly, can significantly improve permeability.[15]

-

Improved Metabolic Stability: Saturated carbocyclic rings like cyclohexane are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more electron-rich or flexible aliphatic chains. This intrinsic stability can lead to a longer plasma half-life and improved pharmacokinetic profile.

-

Favorable Ternary Complex Geometry: The well-defined exit vector from the 4-amino position allows for rational linker design. This control over the linker's trajectory is crucial for achieving productive ternary complex formation, where the POI is positioned optimally relative to the E3 ligase for efficient ubiquitination.

Below is a diagram illustrating the formation of a productive ternary complex involving a PROTAC built with a VHL ligand derived from this scaffold.

Caption: General synthetic workflow for incorporating the VHL ligand scaffold into a final PROTAC molecule.

Section 6: Case Study & Data Analysis

To illustrate the effectiveness of this approach, consider a hypothetical PROTAC designed to degrade Bruton's tyrosine kinase (BTK), a validated cancer target. The PROTAC utilizes a VHL ligand derived from this compound. The expected performance metrics are summarized below.

| Parameter | Representative Value | Technical Interpretation & Causality |

| VHL Binding Affinity (Kd) | 85 nM | Confirms strong, direct engagement with the VHL E3 ligase. The scaffold's features correctly mimic the endogenous ligand. |

| BTK Binding Affinity (Kd) | 20 nM | Confirms high-affinity binding to the target protein, driven by the chosen POI ligand. |

| Ternary Complex Cooperativity (α) | 2.5 | A value >1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. This is a hallmark of an efficient PROTAC and is influenced by the optimal linker length and vector provided by the VHL ligand. |

| Cellular Degradation (DC50) | 5 nM in TMD8 cells | Demonstrates high potency in a relevant cell line. This is a direct consequence of good cell permeability and efficient ternary complex formation. [15] |

| Maximum Degradation (Dmax) | >95% | Shows high efficacy, indicating that nearly all target protein can be cleared at optimal concentrations. |

| Cell Permeability (Caco-2 A→B) | 2.1 x 10-6 cm/s | Indicates moderate to good passive permeability, sufficient for the PROTAC to reach its intracellular target. [8]This validates the design strategy of using a more lipophilic, rigid scaffold. |

Section 7: Experimental Protocol: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol provides a self-validating system to quantify the degradation of a target protein in response to PROTAC treatment.

Objective: To determine the dose-dependent degradation of a POI (e.g., BTK) in cultured cells.

Methodology:

-

Cell Culture & Seeding:

-

Culture a relevant cell line (e.g., TMD8 for BTK) under standard conditions (37°C, 5% CO2).

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range would be 1 µM down to 0.1 nM.

-

Include the following essential controls:

-

Vehicle Control: Treat cells with the same concentration of solvent (e.g., 0.1% DMSO) used for the PROTAC. This establishes the baseline POI level.

-

Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1-2 hours, then co-treat with the PROTAC. If the PROTAC works via the proteasome, degradation will be blocked, "rescuing" the protein level. This validates the mechanism of action.

-

-

Remove old medium from cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Aspirate medium and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the POI (e.g., anti-BTK).

-

Also probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

-

Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

-

Data Analysis:

-

Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ.

-

Normalize the POI signal to the loading control signal.

-

Express the data as a percentage of the vehicle control to determine the extent of degradation at each PROTAC concentration. Plot the results to calculate the DC50 value.

-

Section 8: Conclusion & Future Perspectives

The use of this compound as a core scaffold for VHL ligands marks a significant advancement in the rational design of PROTACs. Its carefully considered stereochemistry and functionalization provide a robust solution to the persistent challenges of cell permeability and metabolic stability, while ensuring potent and specific recruitment of the VHL E3 ligase. By providing a rigid, drug-like anchor with a well-defined linker exit vector, this scaffold empowers medicinal chemists to more reliably engineer PROTACs with favorable therapeutic properties.

Future efforts will likely focus on further derivatization of this scaffold to fine-tune physicochemical properties for specific applications, such as achieving oral bioavailability or tissue-specific targeting. As the field of targeted protein degradation continues to expand, the principles of rational scaffold design embodied by this compound will remain a cornerstone of developing the next generation of protein degrader therapeutics.

References

-

Verkade, J. M. M., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

-

Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]

-

Eriksson, O. (2021). Development of biophysical methods for characterization of PROTACs. DiVA portal. [Link]

-

Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]

-

Testa, A., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ResearchGate. [Link]

-

Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

-

Maple, H., et al. (2022). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). ResearchGate. [Link]

-

Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

-

Roldán-Nicolau, E., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

-

Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

-

Tesch, R., et al. (2021). VHL ligands found in PROTACs. ResearchGate. [Link]

-

iChemical. (n.d.). Cyclohexanol, 4-amino-1-methyl-, cis- (9CI). [Link]

-

Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed. [Link]

-

Ciulli, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]

-

Ciulli, A., & Lucas, X. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). trans-4-amino-1-methyl-cyclohexanol. PubChem. [Link]

-

Tesch, R., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

Sources

- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Cyclohexanol, 4-amino-1-methyl-, cis- (9CI), CAS No. 177906-46-6 - iChemical [ichemical.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

Targeted Protein Degradation: Engineering Novel Chemical Scaffolds to Drug the Undruggable

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that has shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] By co-opting the cell's endogenous ubiquitin-proteasome system (UPS), small molecules can be engineered to induce the degradation of specific protein targets, including those historically considered "undruggable."[2][3] This guide provides a deep technical dive into the core principles of TPD, with a specific focus on the discovery and implementation of novel chemical scaffolds. We will move beyond the foundational E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), to explore the strategies, experimental workflows, and validation systems required to expand the TPD toolbox. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights necessary to navigate this dynamic and promising area of therapeutic science.

A Paradigm Shift: From Occupancy to Elimination

Traditional pharmacology relies on small molecules that bind to the active sites of proteins, inhibiting their function. This "occupancy-driven" model requires sustained drug concentration to maintain therapeutic effect.[1] Targeted Protein Degradation, however, operates on an "event-driven" model.[1][4] Here, a single molecule can catalytically induce the degradation of multiple target protein copies, offering the potential for more profound and durable pharmacological effects at lower doses.[5][6]

This process hijacks the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for protein homeostasis. The UPS involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating) that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[7] TPD agents create a proximity-induced ternary complex between a chosen E3 ligase and a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[8]

Two primary classes of TPD molecules dominate the landscape:

-

Proteolysis-Targeting Chimeras (PROTACs) : These are heterobifunctional molecules composed of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[1][9] The linker's composition and length are critical for optimizing the spatial arrangement of the ternary complex.[8]

-

Molecular Glue Degraders (MGDs) : These are smaller, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a target protein.[1][] They essentially "glue" the two proteins together by creating a new molecular surface, leading to the target's degradation.[1][11] The discovery of MGDs has often been serendipitous, with the immunomodulatory imide drugs (IMiDs) like thalidomide being the classic example.[1][11][12]

Figure 1: General mechanism of PROTAC-induced protein degradation.

Expanding the Armory: The Critical Need for Novel E3 Ligase Scaffolds

The vast majority of TPD agents currently in development, including those in clinical trials, recruit one of just two E3 ligases: CRBN or VHL.[13][14][15] While foundational to the field, this narrow reliance presents significant limitations:

-

Tissue-Specific Expression : E3 ligases exhibit differential expression across tissues. A degrader may be ineffective in a target tissue if its cognate E3 ligase is not present at sufficient levels.[16]

-

Acquired Resistance : Tumors can develop resistance to CRBN- or VHL-based degraders through mutations in the E3 ligase or associated complex components.[14]

-

Limited "Druggable" Space : The human genome encodes over 600 E3 ligases, each with a unique substrate scope and cellular role.[15][16] Tapping into this vast repertoire could unlock new therapeutic targets and provide finer control over protein degradation.[17][18]

The discovery of new, potent, and "linkerable" small-molecule ligands for these untapped E3 ligases is therefore a paramount objective in the field.[13][19]

Strategies for Discovering New E3 Ligase Ligands

The historical challenge in drugging E3 ligases is that they often lack the well-defined active sites found in traditional targets like kinases.[7][20] Instead, they rely on protein-protein interactions. Modern screening approaches are overcoming this hurdle.

| Discovery Strategy | Description | Advantages | Challenges | References |

| Target-Based Screening | High-throughput screening (e.g., AlphaScreen, TR-FRET) of compound libraries against a purified E3 ligase protein or domain to identify direct binders. | Direct, quantitative measurement of binding affinity. | Requires purified, stable protein; may miss binders that require cellular context. | [13][19] |

| Fragment-Based Lead Discovery (FBLD) | Screening libraries of low-molecular-weight "fragments" to find weak but efficient binders, which are then optimized into more potent ligands. | Efficiently samples chemical space; high hit rates. | Requires sensitive biophysical techniques (SPR, NMR); significant chemistry effort for optimization. | [20] |

| Phenotypic Screening | Treating cells with compound libraries and screening for a desired phenotype (e.g., degradation of a reporter protein). Hits are then deconvoluted to identify the E3 ligase target. | Unbiased; identifies functionally active compounds in a cellular context. | Target deconvolution can be complex and resource-intensive. | [13][21] |

| Covalent Ligand Discovery | Using libraries of compounds with reactive "warheads" to covalently bind to specific residues (e.g., cysteine) on the E3 ligase. | Can achieve high potency and selectivity; provides a permanent handle for PROTAC attachment. | Potential for off-target reactivity; requires an accessible reactive residue. | [13][15] |

| Computational & AI-Driven Design | Using in silico methods like molecular docking and machine learning to predict binders for E3 ligase structures. | Rapidly screens vast virtual libraries; can prioritize compounds for synthesis and testing. | Accuracy is dependent on high-quality structural data; predictions require experimental validation. | [22][23] |

A Validated Workflow for Novel Degrader Development

Developing a degrader that utilizes a novel chemical scaffold requires a rigorous, multi-stage validation process to ensure potency, selectivity, and a clear mechanism of action. This workflow ensures that experimental choices are self-validating.

Figure 2: A self-validating workflow for novel degrader development.

Key Experimental Protocols

Causality: A productive PROTAC must successfully form a ternary complex (E3-PROTAC-POI).[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based assay to quantify this event. The rationale is that FRET will only occur when a donor fluorophore on one protein and an acceptor fluorophore on the other are brought into close proximity by the PROTAC.

Methodology:

-

Reagent Preparation :

-

Obtain or express purified, tagged proteins: His-tagged novel E3 ligase and GST-tagged POI.

-

Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

Serially dilute the PROTAC compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Setup (384-well plate) :

-

Add 5 µL of anti-His-Tb (donor) conjugated antibody and 5 µL of His-tagged E3 ligase to each well. Incubate for 30 minutes.

-

Add 5 µL of anti-GST-d2 (acceptor) conjugated antibody and 5 µL of GST-tagged POI to each well.

-

Add 5 µL of the serially diluted PROTAC compound. Include no-PROTAC and no-protein controls.

-

-

Incubation & Readout :

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation (e.g., 337 nm).

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the ratio against the PROTAC concentration. A bell-shaped curve is expected, representing the formation and subsequent disruption (due to the "hook effect") of the ternary complex at high concentrations.[4]

-

Self-Validation: The signal should be dependent on the presence of all three components (E3, POI, PROTAC). Omitting any one component should ablate the signal.

Causality: The ultimate goal is the selective removal of the target protein. While Western blotting can confirm the degradation of a single target, mass spectrometry (MS)-based proteomics provides an unbiased, proteome-wide view of a degrader's effects, which is critical for assessing selectivity and identifying potential off-targets.[24][25]

Methodology:

-

Cell Culture and Treatment :

-

Culture cells to desired confluency.

-

Treat cells with the PROTAC at its effective concentration (e.g., 3x DC50 from a Western blot) and a vehicle control (e.g., DMSO) for a relevant time period (e.g., 18-24 hours).

-

Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

-

-

Sample Preparation for MS :

-

Quantify protein concentration in lysates (e.g., BCA assay).

-

Perform protein reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight.

-

(Optional but recommended) Label peptides with Tandem Mass Tags (TMT) for multiplexed quantitative analysis.

-

Clean up the peptide samples using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis :

-

Analyze samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

-

Data Analysis :

-

Process the raw MS data using a software suite like Proteome Discoverer, MaxQuant, or Skyline.

-

Search the data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins between the PROTAC-treated and vehicle-treated samples.

-

Generate a volcano plot (log2 fold change vs. -log10 p-value) to visualize protein abundance changes.

-

Self-Validation: The target protein should be among the most significantly downregulated proteins. Housekeeping proteins should remain unchanged. The data will authoritatively confirm on-target activity while simultaneously providing a list of potential off-target liabilities to investigate further.

Translational Considerations: From Cell to Clinic

Advancing a degrader with a novel scaffold into clinical development requires surmounting challenges common to all PROTACs, but with added layers of complexity.[26][27]

-

Pharmacokinetics/Pharmacodynamics (PK/PD) : PROTACs are often large molecules that violate traditional "rule-of-five" guidelines for oral bioavailability.[4][28] Establishing a clear relationship between drug exposure (PK) and target degradation (PD) is essential.[29][30] The catalytic nature of TPD means that sustained target degradation can often be achieved even after the drug is cleared, a key difference from inhibitors.[6][29]

-

Safety and Off-Target Effects : Global proteomics is the first step in identifying off-target degradation.[24] Additionally, one must consider "off-target" effects of the novel E3 ligase ligand itself. If the ligand inhibits the natural function of the E3 ligase, it could lead to toxicity.

-

Clinical Development : Several PROTACs are now in various phases of clinical trials, primarily in oncology.[3][26][31] The success of first-generation degraders like ARV-471 (targeting the estrogen receptor) and ARV-110 (targeting the androgen receptor) has paved the way for next-generation molecules, including those that may utilize novel E3 ligases.[26][32]

The Evolving Frontier of Induced Proximity

The field of TPD is rapidly expanding beyond the canonical PROTAC and molecular glue mechanisms. These emerging modalities leverage different aspects of cellular machinery and offer new therapeutic possibilities.

-

LYTACs (Lysosome-Targeting Chimeras) : Hijack the lysosomal degradation pathway to eliminate extracellular and membrane-bound proteins.

-

ATTECs (Autophagy-Targeting Chimeras) : Recruit target proteins to autophagosomes for degradation, a potentially powerful approach for clearing protein aggregates in neurodegenerative diseases.[33]

-

DUBTACs (Deubiquitinase-Targeting Chimeras) : Inhibit deubiquitinating enzymes at the site of the POI, thereby increasing its ubiquitination status and promoting degradation.

The core principle of induced proximity remains the same, but the expanding toolkit promises to bring an even wider array of disease-relevant proteins within therapeutic reach.[21][34]

Conclusion and Future Outlook

Targeted protein degradation has transitioned from a niche chemical biology concept to a validated therapeutic strategy with significant clinical potential.[15] The expansion beyond well-trodden scaffolds like VHL and CRBN is the next critical step in realizing the full promise of this modality.[13][14] Discovering and validating new chemical scaffolds for the hundreds of other E3 ligases will require a synergistic application of high-throughput screening, rigorous biochemical and cellular validation, and advanced proteomics.[19][24] While challenges in drug-like properties and potential resistance mechanisms remain, the event-driven, catalytic nature of TPD provides a powerful tool to address the unmet needs of patients by finally drugging the undruggable proteome.[2][5]

References

- Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.

- Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.

- Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog.

- Schiedel, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.

- Słabicki, M., & Ebert, B. L. (2021). Targeted protein degradation: current and future challenges. PubMed.

- University of Toronto. Targeted Protein Degradation using Novel E3 Ligases.

- Schiedel, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.